N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and an ethylphenoxy acetamide moiety. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of 2-chlorophenylacetonitrile with piperidine under basic conditions to form the intermediate 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetonitrile.
Hydrolysis and Esterification: The intermediate is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently esterified with ethanol to yield the ethyl ester.
Coupling with 4-Ethylphenol: The final step involves the coupling of the ethyl ester with 4-ethylphenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and chlorophenyl group contribute to its potential as a versatile pharmacophore, while the ethylphenoxy acetamide moiety enhances its solubility and bioavailability.
Properties
Molecular Formula |
C23H29ClN2O2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-2-18-10-12-19(13-11-18)28-17-23(27)25-16-22(26-14-6-3-7-15-26)20-8-4-5-9-21(20)24/h4-5,8-13,22H,2-3,6-7,14-17H2,1H3,(H,25,27) |
InChI Key |
LZXIVOYBTQQXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
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